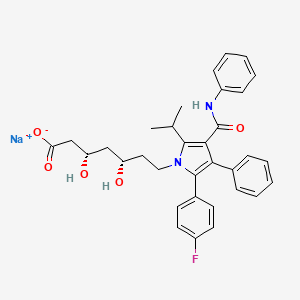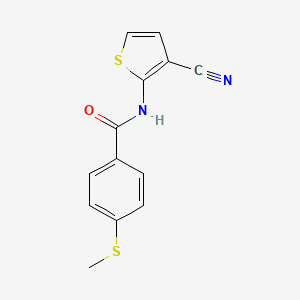
N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide , also known as Compound I , is a novel heterocyclic amide derivative. It was synthesized through a N-acylation reaction by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . The compound’s molecular formula is C₁₄H₉N₃OS₂ .
Synthesis Analysis
The synthesis of Compound I involves the condensation of the aforementioned reactants. The reaction proceeds through an amide bond formation, resulting in the formation of the target compound. Detailed synthetic procedures and reaction conditions are available in the literature .
Molecular Structure Analysis
- Single Crystal X-ray Crystallography : Reveals the precise three-dimensional arrangement of atoms in the crystal lattice .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Approaches
A key area of application involves the development of synthetic methodologies for producing compounds with potential antitumor activities. For instance, the reaction of 3-cyanothiophene with potassium nitrate in concentrated sulfuric acid leads to the formation of nitrothiophenecarboxamides, which are of interest as antitumor agents. This process demonstrates the utility of cyanothiophenes in synthesizing labeled compounds for research in oncology (Shinkwin & Threadgill, 1996).
Chemical Modification
The modification and characterization of compounds with benzamide functionality to explore their potential as C-C chemokine receptor 1 (CCR1) antagonists highlight the versatility of these molecules. Such studies involve tritium labeling to study the distribution pattern, providing insights into their pharmacological properties (Hong et al., 2015).
Antioxidant and Antimicrobial Applications
Antioxidant Activity
Cyanothiophene-based compounds, such as SIM-53B, have been synthesized and evaluated for their antioxidant properties. These compounds show significant activity, suggesting their potential as additives for lipid protection in biomembranes or lipid-based systems. The distribution and efficacy of these compounds in olive oil-in-water emulsions indicate their utility in food science and nutrition (Losada-Barreiro et al., 2020).
Antimicrobial Screening
The synthesis and antimicrobial screening of derivatives incorporating thiazole rings demonstrate the biological relevance of these compounds. Such studies provide a foundation for the development of new therapeutic agents against microbial diseases, highlighting the antimicrobial potential of cyanothiophene-based benzamides (Desai et al., 2013).
Material Science and Nanotechnology
- Functionalization for Dye and Copper Removal: Functionalization of graphene oxide with amino groups derived from thiophenes demonstrates applications in environmental science, particularly for the sorption and removal of dyes and heavy metals from water. This indicates the compound's utility in creating more effective sorbents for pollution control (Chen et al., 2016).
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-17-11-4-2-9(3-5-11)12(16)15-13-10(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOWKDKTZKAPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)-4-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cinnamyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800997.png)
![4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2800998.png)
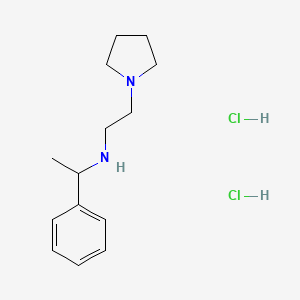
![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)
![4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2801002.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)
![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2801007.png)
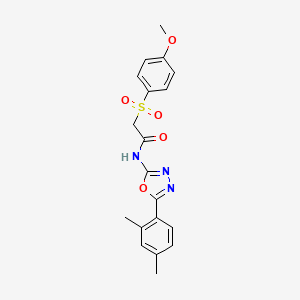
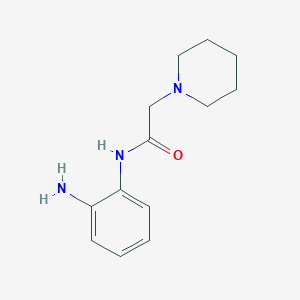
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2801012.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B2801014.png)
